

L-Azidonorleucine Hydrochloride: A Technical Guide to Solubility, Stability, and Applications

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Compound of Interest

Compound Name: *L-Azidonorleucine hydrochloride*

Cat. No.: *B3103948*

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For Researchers, Scientists, and Drug Development Professionals

L-Azidonorleucine hydrochloride is a non-canonical amino acid and a methionine surrogate utilized in advanced biochemical and cell biology research. Its azide moiety allows for bioorthogonal ligation via "click chemistry," enabling the specific labeling and analysis of newly synthesized proteins. This technical guide provides an in-depth overview of the solubility and stability of **L-Azidonorleucine hydrochloride**, along with detailed experimental protocols and its application in prominent research workflows.

Core Properties and Data

L-Azidonorleucine hydrochloride is a white to off-white solid. Key quantitative data regarding its physical and chemical properties are summarized below for easy reference.

Property	Value	Source(s)
Molecular Weight	208.65 g/mol	[1][2][3]
Molecular Formula	C ₆ H ₁₂ N ₄ O ₂ ·HCl	[1][2][3]
CAS Number	1454334-76-9	[1][2][3]
Appearance	White to light yellow powder/crystal	[4]

Solubility Data

The solubility of **L-Azidonorleucine hydrochloride** has been determined in several common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental media.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes	Source(s)
Water	20.86 - 125	100 - 599.09	Soluble. [1] [2] [3] Ultrasonic bath may be needed to achieve higher concentrations.	[1] [2] [3]
PBS	100	479.27	Clear solution; may require ultrasonic bath to fully dissolve. [5]	[5]
DMSO	Soluble	-	-	[3]

Stability Profile

The stability of **L-Azidonorleucine hydrochloride** is critical for its effective use in experiments and for ensuring the reproducibility of results. The following table summarizes recommended storage conditions for both the solid compound and its solutions.

Form	Storage Temperature	Duration	Conditions	Source(s)
Solid	-20°C	Up to 3 years	Keep tightly sealed.[6]	[1][2][3]
4°C	-	Sealed storage, away from moisture.[7]	[7]	
In Solvent	-80°C	6 months	Sealed storage, away from moisture.[7]	[7]
-20°C	1 month	Sealed storage, away from moisture.[7]	[7]	

General Stability Advice: Information regarding the stability of **L-Azidonorleucine hydrochloride** in solution is not extensively reported.[8] As a general guideline, it is recommended to prepare stock solutions fresh and use them on the same day.[8] If storage is necessary, aliquoting and storing at -20°C or below for up to one month is advised.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices for similar compounds and should be adapted as needed for specific experimental contexts.

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of **L-Azidonorleucine hydrochloride** in an aqueous buffer.

- Preparation of Saturated Solution:
 - Add an excess amount of **L-Azidonorleucine hydrochloride** to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

- Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.
- Separation of Undissolved Solid:
 - Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
 - Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.
- Quantification:
 - Dilute the clear supernatant to a concentration within the linear range of a suitable analytical method.
 - Quantify the concentration of **L-Azidonorleucine hydrochloride** in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a mass spectrometry-based method.
 - Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[\[9\]](#)

- Preparation of Samples:
 - Prepare solutions of **L-Azidonorleucine hydrochloride** in water or a relevant buffer at a known concentration.
- Stress Conditions:
 - Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

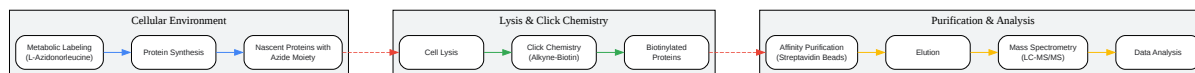
- Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
- Oxidation: Add 3% hydrogen peroxide and store at room temperature for a defined period.
- Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 70°C) for a defined period.
- Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
- Analysis:
 - At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
 - Analyze the samples using a stability-indicating HPLC method capable of separating the intact **L-Azidonorleucine hydrochloride** from its degradation products.
 - Quantify the amount of remaining **L-Azidonorleucine hydrochloride** and any major degradation products.

Application in Research: BONCAT and FUNCAT Workflows

L-Azidonorleucine hydrochloride is a key reagent in Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT). These techniques allow for the specific labeling and subsequent analysis of newly synthesized proteins within cells and organisms.

BONCAT Experimental Workflow

The BONCAT workflow enables the affinity purification and identification of nascent proteins.

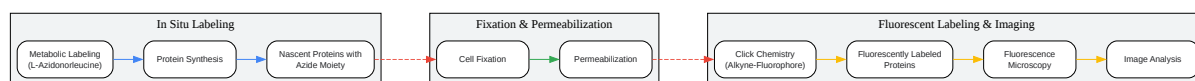


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Caption: General workflow for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).

FUNCAT Experimental Workflow

The FUNCAT workflow is designed for the fluorescent visualization of newly synthesized proteins within their cellular context.



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Caption: General workflow for Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).

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